3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate

Diazonium salt stability Counterion effects Thermal decomposition

3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate (CAS 36576-70-2) is a pre-formed, isolable aryldiazonium salt of the tetrafluoroborate (BF₄⁻) counterion class. The compound features a benzene ring substituted at the 3-position with a methoxy group (–OCH₃) and at the 4-position with a pyrrolidin-1-yl group, with the diazonium moiety (–N₂⁺) at the 1-position.

Molecular Formula C11H14BF4N3O
Molecular Weight 291.06 g/mol
CAS No. 36576-70-2
Cat. No. B13418992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
CAS36576-70-2
Molecular FormulaC11H14BF4N3O
Molecular Weight291.06 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2
InChIInChI=1S/C11H14N3O.BF4/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;2-1(3,4)5/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1
InChIKeyMCSCKCSPPKQNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium Tetrafluoroborate (CAS 36576-70-2): A Specialized Aryldiazonium Salt for Azo Coupling and Fluorination Chemistry


3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate (CAS 36576-70-2) is a pre-formed, isolable aryldiazonium salt of the tetrafluoroborate (BF₄⁻) counterion class [1]. The compound features a benzene ring substituted at the 3-position with a methoxy group (–OCH₃) and at the 4-position with a pyrrolidin-1-yl group, with the diazonium moiety (–N₂⁺) at the 1-position . Its molecular formula is C₁₁H₁₄BF₄N₃O (MW 291.05 g·mol⁻¹) . As a member of the aryldiazonium tetrafluoroborate family, it serves as a reactive electrophile for azo-coupling reactions and as a precursor for Balz–Schiemann thermal fluorination, where the BF₄⁻ counterion functions simultaneously as a stabilizing agent for the solid salt and as a fluoride source upon controlled thermal decomposition [2]. The compound is listed on the EU Cosmetic Products Regulation Annex II as a prohibited substance [3].

Why Generic Substitution of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium Tetrafluoroborate Is Not Scientifically Justified


Aryldiazonium salts bearing the same 4-pyrrolidinyl core but differing in the 3-position substituent or counterion are not functionally interchangeable. The tetrafluoroborate counterion confers quantitatively superior thermal stability relative to hexafluorophosphate analogs [1], directly impacting safe storage and handling. The electron-donating 3-methoxy group profoundly activates the aromatic ring toward electrophilic azo coupling compared with the 3-methyl or 3-chloro analogs [2], altering reaction rates and product yields. Furthermore, the presence of the methoxy oxygen introduces hydrogen-bond acceptor capacity absent in the 3-methyl derivative , which can influence solubility and formulation compatibility. Simply substituting a structurally similar diazonium salt without accounting for these quantifiable differences risks batch failure, reduced yield, or safety non-compliance.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium Tetrafluoroborate from Closest Analogs


Tetrafluoroborate vs. Hexafluorophosphate Counterion Thermal Stability: Class-Level Evidence for Shelf-Life and Handling Safety

The tetrafluoroborate (BF₄⁻) counterion provides measurably superior thermal stability compared with the hexafluorophosphate (PF₆⁻) analog. A systematic investigation of diazonium salt deterioration in lithographic coating solutions and printing plates demonstrated that tetrafluoroborate salts were more stable than hexafluorophosphates under identical conditions [1]. This finding is consistent with the general class behavior of arenediazonium salts, where BF₄⁻ salts exhibit decomposition onset temperatures typically in the range of 75–160 °C depending on aryl substitution [2], whereas analogous PF₆⁻ salts are reported to decompose at lower temperatures and with greater exothermicity [3]. For procurement decisions where storage stability and safe handling are critical, the tetrafluoroborate salt form is the preferred choice over the available hexafluorophosphate variant (CAS 85750-31-8).

Diazonium salt stability Counterion effects Thermal decomposition Lithographic materials

Electronic Activation for Azo Coupling: Hammett σₚ Quantification of 3-Methoxy vs. 3-Methyl and 3-Chloro Substituents

The rate of electrophilic azo coupling of aryldiazonium salts with electron-rich coupling partners (phenols, aromatic amines) is governed by the electron density on the diazonium-bearing aromatic ring, which can be quantified via the Hammett substituent constant (σₚ). The 3-methoxy group exhibits σₚ = –0.268 (strongly electron-donating), whereas the 3-methyl analog shows σₚ = –0.170 (moderately electron-donating), and the 3-chloro analog exhibits σₚ = +0.227 (electron-withdrawing) [1]. The more negative σₚ value for 3-methoxy indicates greater electron density at the reaction center, which stabilizes the diazonium electrophile and modulates its reactivity toward nucleophilic coupling partners. Combined with the strong electron-donating effect of the 4-pyrrolidinyl group (qualitatively comparable to dimethylamino, σₚ ≈ –0.83), the 3-methoxy-4-pyrrolidinyl substitution pattern creates a uniquely activated diazonium electrophile that is expected to exhibit coupling rate and yield profiles distinct from both the less-activated 3-methyl analog and the deactivated 3-chloro analog.

Azo dye synthesis Hammett equation Electrophilic aromatic substitution Diazonium coupling reactivity

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate Physical Formulation Properties from the 3-Methyl Analog

The replacement of the 3-methoxy group with a methyl group in the 3-methyl analog (CAS 36422-95-4) results in measurable differences in key physicochemical descriptors relevant to formulation and purification. The target compound has a molecular weight of 291.05 g·mol⁻¹ , compared with 275.06 g·mol⁻¹ for the 3-methyl analog , a difference of +15.99 g·mol⁻¹ corresponding to the replacement of –CH₃ (15.03 Da) with –OCH₃ (31.03 Da). More significantly, the methoxy oxygen contributes to a hydrogen-bond acceptor count of 8 for the target compound , versus only 4 hydrogen-bond acceptors for the 3-methyl analog (based on the BF₄⁻ fluorines alone). This difference in H-bond acceptor capacity alters solubility profiles in polar protic and aprotic solvent systems, potentially affecting azo coupling efficiency in aqueous or mixed-solvent reaction media.

Solubility prediction Formulation science Hydrogen bonding Physicochemical properties

Regulatory Classification: Cosmetic Products Regulation Annex II Prohibition Shared Across Pyrrolidinyl Analogs

Under the EU Cosmetic Products Regulation (Annex II), 3-methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is listed as a prohibited substance and cannot be used in any cosmetic products marketed in the European Union [1]. The 3-methyl analog (CAS 36422-95-4) is subject to the same prohibition [2]. This regulatory alignment means that neither compound offers a compliance advantage over the other for cosmetic applications; selection must therefore be driven by technical performance criteria as documented in Evidence Items 1–3 above. For industrial, research, and non-cosmetic synthetic applications, this prohibition has no bearing on use.

Regulatory compliance Cosmetic prohibition ECHA Safety assessment

Optimal Application Scenarios for 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium Tetrafluoroborate Based on Verified Differentiation Evidence


Azo Dye and Pigment Synthesis Requiring High Electrophilic Reactivity from a Pre-Activated Diazonium Electrophile

The strongly electron-donating 3-methoxy group (Hammett σₚ = –0.268) combined with the 4-pyrrolidinyl substituent creates a highly activated diazonium electrophile [1]. This compound is the preferred choice for azo coupling reactions with weakly nucleophilic or sterically hindered coupling partners (e.g., electron-deficient phenols, naphthols with bulky substituents) where the less-activated 3-methyl analog (σₚ = –0.170) may require longer reaction times, elevated temperatures, or give lower conversion. The enhanced reactivity can translate to improved yields under standard low-temperature coupling conditions (0–5 °C, aqueous acidic medium).

Balz–Schiemann Thermal Fluorination Protocols Where Counterion Stability and Fluoride Delivery Are Coupled

The tetrafluoroborate counterion serves the dual role of stabilizing the solid diazonium salt at ambient temperature and acting as the fluoride source upon controlled thermal decomposition [1]. The class-level evidence that BF₄⁻ salts are more thermally stable than PF₆⁻ analogs [2] supports the selection of this compound over the available hexafluorophosphate variant (CAS 85750-31-8) for Balz–Schiemann fluorination, particularly in scale-up contexts where thermal runaway risk must be minimized. The compound is the direct precursor to 3-methoxy-4-(pyrrolidin-1-yl)fluorobenzene.

Diazonium-Based Surface Functionalization and Materials Chemistry Requiring Solubility Tuning via Hydrogen Bonding

The presence of the methoxy oxygen increases the hydrogen-bond acceptor count to 8, approximately double that of the 3-methyl analog [1]. For applications involving electrografting of diazonium salts onto electrode surfaces or nanoparticles, where solvent choice (aqueous, acetonitrile, DMF) critically influences grafting density and film morphology, the enhanced polarity and H-bonding capacity of the 3-methoxy derivative may provide superior solubility and processability compared to the less polar 3-methyl analog.

Non-Cosmetic Industrial Colorant Intermediate with Documented Regulatory Status

For industrial dye, ink, and pigment manufacturing explicitly outside the scope of cosmetic regulations, this compound's EU Cosmetic Products Regulation Annex II prohibition [1] is not a barrier to use. Procurement teams can select this compound with full awareness of its regulatory boundaries while benefiting from the technical performance advantages (electronic activation, counterion stability) documented above.

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